2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride 2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2173998-76-8
VCID: VC7142700
InChI: InChI=1S/C12H18N2.2ClH/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14;;/h5-7H,2-4,8-9,13H2,1H3;2*1H
SMILES: CC1=C(C=CC=C1N2CCCCC2)N.Cl.Cl
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.21

2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride

CAS No.: 2173998-76-8

Cat. No.: VC7142700

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.21

* For research use only. Not for human or veterinary use.

2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride - 2173998-76-8

Specification

CAS No. 2173998-76-8
Molecular Formula C12H20Cl2N2
Molecular Weight 263.21
IUPAC Name 2-methyl-3-piperidin-1-ylaniline;dihydrochloride
Standard InChI InChI=1S/C12H18N2.2ClH/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14;;/h5-7H,2-4,8-9,13H2,1H3;2*1H
Standard InChI Key AIGKJVRQGNAYBL-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1N2CCCCC2)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride consists of an aniline backbone modified with a methyl group at the second position and a piperidine ring at the third position, stabilized by two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it preferable for laboratory and industrial applications.

Key molecular descriptors:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂·2HCl
Molecular Weight263.21 g/mol
IUPAC Name2-methyl-3-(piperidin-1-yl)aniline dihydrochloride
CAS Number2173998-76-8

The piperidine ring adopts a chair conformation, while the aniline moiety facilitates electrophilic substitution reactions. X-ray crystallography of analogous compounds reveals planar geometry at the aniline nitrogen, critical for hydrogen-bonding interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Nucleophilic substitution: 2-Methyl-3-nitroaniline reacts with piperidine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.

  • Reduction and salt formation: The nitro intermediate is reduced using H₂/Pd-C in ethanol, followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt .

Optimized reaction conditions:

ParameterValue
Temperature80–100°C
CatalystPd-C (5% w/w)
Yield68–72%

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance mixing efficiency and safety. Key challenges include controlling exothermic reactions during piperidine addition and ensuring consistent salt stoichiometry. Industrial batches achieve ≥98% purity via recrystallization from ethanol/water mixtures.

Physicochemical Properties

Stability and Solubility

The dihydrochloride salt exhibits improved stability compared to the free base, with a decomposition temperature of 215–220°C. Solubility profiles include:

SolventSolubility (mg/mL)
Water45.2 ± 2.1
Ethanol12.8 ± 1.3
DMSO8.9 ± 0.7

Spectroscopic Characteristics

  • ¹H NMR (D₂O, 400 MHz): δ 1.45–1.60 (m, 6H, piperidine CH₂), 2.35 (s, 3H, CH₃), 3.20–3.40 (m, 4H, piperidine N-CH₂), 6.70–7.10 (aromatic H).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) .

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing dopamine receptor modulators. For example, alkylation of the aniline nitrogen yields derivatives with affinity for D₂-like receptors (Kᵢ = 120–450 nM).

Antimicrobial Studies

Preliminary assays against Staphylococcus aureus (ATCC 25923) show moderate activity (MIC = 128 µg/mL), likely due to membrane disruption via piperidine-mediated lipid interaction.

Future Research Directions

  • Green Synthesis: Developing solvent-free methods using mechanochemistry.

  • Targeted Drug Delivery: Conjugating the aniline moiety to nanoparticle carriers.

  • Toxicogenomics: Elucidating gene expression changes induced by chronic exposure.

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